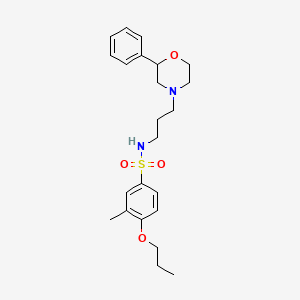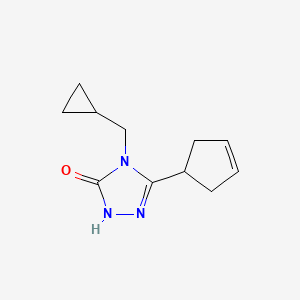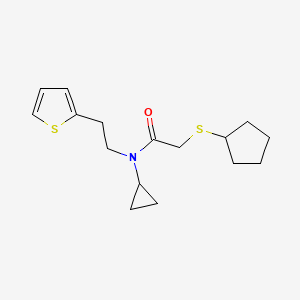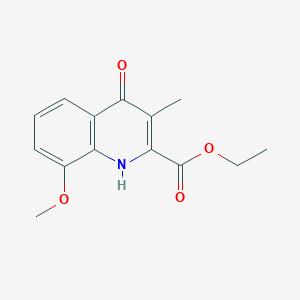
3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H32N2O4S and its molecular weight is 432.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research and Therapeutics:
- A related compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has been identified as a novel small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway. It shows potential as an anti-cancer agent, particularly in antagonizing tumor growth in animal models of cancer. However, its poor water solubility necessitates delivery in a formulation, which indicates a need for further chemical modifications for optimization (Mun et al., 2012).
- Another study on a similar compound, KCN1, explored its in vitro and in vivo anti-cancer activities, particularly against pancreatic cancer. This study included evaluating the effects of KCN1 on cell proliferation, cell cycle distribution, and its pharmacological properties (Wang et al., 2012).
Antibacterial and Antimicrobial Agents:
- N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, structurally related to the compound , have shown potent antibacterial activities and moderate to weak enzyme inhibition properties. This implies potential applications in developing new antibacterial agents (Abbasi et al., 2015).
Chemical Synthesis and Organic Chemistry:
- The synthesis of novel chiral fluorinating agents, including derivatives of benzenesulfonamides, indicates the compound's relevance in advanced chemical synthesis and the creation of specialized reagents (Sun et al., 2008).
Photochemical and Photodynamic Therapy:
- Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups shows potential applications in photodynamic therapy, particularly for cancer treatment. These compounds have been found to have high singlet oxygen quantum yield, which is crucial for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition and Potential Therapeutic Applications:
- Studies on dibenzenesulfonamides have shown their effectiveness in inducing apoptosis and autophagy pathways in cancer cells, along with inhibiting carbonic anhydrase isoenzymes. This highlights their potential as anticancer drug candidates (Gul et al., 2018).
Properties
IUPAC Name |
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-3-15-28-22-11-10-21(17-19(22)2)30(26,27)24-12-7-13-25-14-16-29-23(18-25)20-8-5-4-6-9-20/h4-6,8-11,17,23-24H,3,7,12-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLRZCYQYOQXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)
![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)


![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)
![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)

![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)

![(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2538018.png)
